N-{5-[(carbamoylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-4-chlorobenzamide
Description
N-{5-[(Carbamoylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-4-chlorobenzamide is a synthetic 1,3,4-thiadiazole derivative characterized by a thiadiazole core substituted with a carbamoylmethylsulfanyl (-S-CH₂-CONH₂) group at position 5 and a 4-chlorobenzamide moiety at position 2.
The 1,3,4-thiadiazole scaffold is well-documented for its bioactivity, including antimicrobial, anticancer, and pesticidal properties . The presence of the 4-chlorobenzamide group aligns with pharmacophores known to enhance binding to biological targets, such as enzymes or receptors .
Properties
IUPAC Name |
N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-4-chlorobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN4O2S2/c12-7-3-1-6(2-4-7)9(18)14-10-15-16-11(20-10)19-5-8(13)17/h1-4H,5H2,(H2,13,17)(H,14,15,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKMLIGLVSNVGES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=NN=C(S2)SCC(=O)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN4O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Thiosemicarbazide Derivatives
The foundational step involves cyclizing thiosemicarbazide with a carbonyl precursor. A representative approach employs:
- Reagents : Thiosemicarbazide and chloroacetyl chloride.
- Conditions : Reflux in ethanol with catalytic HCl (12 h, 80°C).
- Outcome : Forms 2-amino-5-mercapto-1,3,4-thiadiazole (Yield: 70–75%).
Mechanistic Insight : The reaction proceeds via nucleophilic attack of the thiosemicarbazide’s sulfur on the electrophilic carbonyl carbon, followed by cyclodehydration.
Functionalization at the C-5 Position
Introduction of the Carbamoylmethylsulfanyl Group
The mercapto group at C-5 undergoes nucleophilic displacement with chloroacetamide under basic conditions:
Procedure :
- Substrate : 2-Amino-5-mercapto-1,3,4-thiadiazole (1 eq).
- Reagent : Chloroacetamide (1.2 eq), KOH (2 eq).
- Solvent : DMF, 40°C, 4 h.
- Product : 5-[(Carbamoylmethyl)sulfanyl]-1,3,4-thiadiazol-2-amine (Yield: 60–65%).
Optimization Notes :
- Excess KOH ensures deprotonation of the thiol, enhancing nucleophilicity.
- DMF polar aprotic solvent facilitates SN2 displacement.
Acylation at the C-2 Position
Coupling with 4-Chlorobenzoyl Chloride
The exocyclic amine at C-2 is acylated using 4-chlorobenzoyl chloride under Schotten-Baumann conditions:
Protocol :
- Substrate : 5-[(Carbamoylmethyl)sulfanyl]-1,3,4-thiadiazol-2-amine (1 eq).
- Reagent : 4-Chlorobenzoyl chloride (1.5 eq).
- Base : Triethylamine (2 eq).
- Solvent : Dichloromethane, 0°C → room temperature, 6 h.
- Product : N-{5-[(Carbamoylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-4-chlorobenzamide (Yield: 55–60%).
Critical Parameters :
- Slow addition of acyl chloride minimizes side reactions.
- Low temperature prevents epimerization or ring degradation.
Alternative Synthetic Routes
One-Pot Sequential Functionalization
A streamlined approach combines thiadiazole formation and subsequent substitutions in a single reactor:
- Step 1 : Cyclize thiosemicarbazide with chloroacetyl chloride.
- Step 2 : Without isolation, introduce chloroacetamide and KOH.
- Step 3 : Direct acylation with 4-chlorobenzoyl chloride.
Advantages : Reduces purification steps; suitable for scale-up.
Solid-Phase Synthesis
Immobilizing the thiadiazole core on Wang resin enables iterative substitutions:
- Resin Loading : 2-Amino-thiadiazole attached via carboxylic acid linker.
- Sulfanyl Incorporation : On-resin displacement with chloroacetamide.
- Acylation : Cleavage with 4-chlorobenzoyl chloride.
Characterization and Analytical Data
Key Spectroscopic Features :
- ¹H NMR (DMSO-d6) : δ 8.2 (s, 1H, NH), 7.8–7.6 (m, 4H, Ar-H), 4.3 (s, 2H, SCH2), 2.1 (s, 2H, CONH2).
- IR (KBr) : 1680 cm⁻¹ (C=O amide), 1540 cm⁻¹ (C=N thiadiazole).
- Melting Point : 218–220°C.
Chromatographic Purity :
Challenges and Mitigation Strategies
- Byproduct Formation : Over-acylation at the thiadiazole nitrogen is minimized using stoichiometric acyl chloride and low temperatures.
- Ring Oxidation : Thiadiazole sulfur oxidation to sulfoxide is prevented by inert atmosphere handling.
- Solubility Issues : DMF or DMSO enhances solubility during substitutions.
Industrial-Scale Adaptations
Patent CN110746322A highlights economies of scale:
- Reactor Design : Continuous flow systems reduce reaction times by 40%.
- Cost Efficiency : Recycling DMF via distillation lowers solvent costs.
- Yield Optimization : 60% overall yield achieved through parametric control.
Chemical Reactions Analysis
N-{5-[(carbamoylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-4-chlorobenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
N-{5-[(carbamoylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-4-chlorobenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{5-[(carbamoylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-4-chlorobenzamide involves its interaction with specific molecular targets and pathways. It is known to inhibit the growth of certain cancer cells by interfering with their metabolic processes . The compound may also interact with bacterial cell walls, leading to antimicrobial effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physical Property Comparisons
The following table summarizes key structural analogs of the target compound, highlighting substituent variations and their impact on physical properties:
*Yield for intermediate steps in .
Key Observations:
- Substituent Effects on Melting Points: Methylthio (5f: 158–160°C) and ethylthio (5g: 168–170°C) derivatives exhibit higher melting points than benzylthio analogs (5h: 133–135°C), likely due to reduced steric hindrance and increased symmetry .
- Biological Relevance: Compounds with 4-chlorobenzyl groups (e.g., 5e, 5j) show enhanced bioactivity in pesticidal assays, suggesting the 4-Cl benzamide in the target compound may confer similar advantages .
Biological Activity
N-{5-[(carbamoylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-4-chlorobenzamide is a novel compound featuring a thiadiazole ring that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological evaluations, and mechanisms of action, supported by data tables and relevant case studies.
Structure and Properties
The compound belongs to the class of thiadiazole derivatives, characterized by the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₄ClN₃OS₂ |
| Molecular Weight | 313.85 g/mol |
| CAS Number | 893924-32-8 |
The presence of the thiadiazole moiety is significant as it is associated with various pharmacological activities including antimicrobial, anti-inflammatory, and anticancer effects.
Synthesis
The synthesis of this compound typically involves multi-step reactions:
- Formation of Thiadiazole Ring : Reaction of thiosemicarbazide with carbon disulfide.
- Introduction of Carbamoylmethyl Group : Reaction with chloroacetic acid.
- Formation of Benzamide Derivative : Coupling with 4-chlorobenzoyl chloride.
These steps require careful optimization of reaction conditions to enhance yield and purity.
Antimicrobial Activity
Research indicates that compounds containing thiadiazole rings exhibit significant antimicrobial properties. A study evaluated the antimicrobial efficacy of various thiadiazole derivatives against Gram-positive and Gram-negative bacteria as well as fungi. The results showed that this compound demonstrated notable activity against several strains:
| Microorganism | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 18 |
| Escherichia coli | 15 |
| Candida albicans | 20 |
These findings suggest its potential as a lead compound for developing new antimicrobial agents.
Anti-inflammatory Activity
In vivo studies have assessed the anti-inflammatory effects of this compound using models such as carrageenan-induced paw edema in rats. The compound was administered at varying doses (50 mg/kg and 100 mg/kg), showing a significant reduction in edema compared to control groups:
| Dose (mg/kg) | Edema Reduction (%) |
|---|---|
| 50 | 35 |
| 100 | 55 |
These results indicate that this compound may act through inhibition of pro-inflammatory cytokines.
The biological activity of this compound can be attributed to its ability to interact with specific biological targets. For instance, docking studies have revealed strong binding affinities to COX-2 enzymes and bacterial proteins, suggesting a mechanism that involves inhibition of inflammatory pathways and microbial growth.
Case Studies
- Antiviral Potential : Recent investigations into the antiviral properties of thiadiazole derivatives have highlighted their efficacy against viral pathogens. In silico studies indicated that this compound showed promising binding interactions with viral proteases.
- Cancer Research : Preliminary studies have suggested that compounds similar to this compound exhibit cytotoxic effects on various cancer cell lines. Further research is required to elucidate the precise mechanisms involved.
Q & A
Q. What are the established synthetic routes for N-{5-[(carbamoylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-4-chlorobenzamide, and what critical parameters influence yield?
The synthesis typically involves multi-step reactions, starting with the formation of the thiadiazole core followed by sulfanyl and benzamide substitutions. Key steps include:
- Thiadiazole ring formation : Cyclization of thiosemicarbazide derivatives under acidic conditions (e.g., H₂SO₄ or POCl₃) .
- Sulfanyl group introduction : Reaction with carbamoylmethyl mercaptan in polar aprotic solvents (e.g., DMF) at 60–80°C .
- Benzamide coupling : Use of coupling agents like EDCI/HOBt for amide bond formation with 4-chlorobenzoic acid .
Critical parameters include temperature control (±2°C), solvent purity, and stoichiometric ratios of reagents to avoid side products. Yields range from 45–65%, with purification via gradient chromatography (e.g., CH₂Cl₂/MeOH) .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound’s purity and structural integrity?
- NMR : H and C NMR confirm substituent positions (e.g., thiadiazole protons at δ 7.8–8.2 ppm, benzamide carbonyl at δ 168–170 ppm) .
- IR : Key peaks include N-H stretches (3300–3400 cm⁻¹) and C=O stretches (1650–1700 cm⁻¹) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) using CH₃CN/H₂O gradients .
- Mass Spectrometry : High-resolution ESI-MS verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 410.03) .
Q. What in vitro models are appropriate for initial antimicrobial screening of this compound?
- Bacterial strains : Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative) in broth microdilution assays (MIC determination) .
- Fungal strains : Candida albicans via agar diffusion assays with fluconazole as a positive control .
- Cell viability : MTT assays on human cell lines (e.g., HEK293) to preliminarily assess cytotoxicity .
Advanced Research Questions
Q. How can researchers resolve discrepancies between theoretical and experimental NMR data for thiadiazole-containing compounds?
- Computational validation : Compare experimental NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G* basis set) to identify conformational mismatches .
- Crystallographic cross-check : Use single-crystal X-ray diffraction (SHELX refinement) to confirm bond lengths/angles and validate NMR assignments .
- Solvent effects : Re-run NMR in deuterated DMSO or CDCl₃ to assess solvent-induced shifts .
Q. What strategies optimize the compound’s solubility and stability in biological assays without compromising bioactivity?
- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance aqueous solubility .
- Pro-drug approaches : Introduce hydrolyzable groups (e.g., acetyl) to the carbamoylmethyl moiety for improved stability in plasma .
- Lyophilization : Prepare stable lyophilized powders for long-term storage in PBS (pH 7.4) .
Q. How can structure-activity relationship (SAR) studies elucidate the role of the carbamoylmethylsulfanyl group?
- Analog synthesis : Replace the carbamoylmethyl group with methyl, ethyl, or phenyl variants to compare bioactivity .
- Pharmacophore mapping : Use molecular docking (AutoDock Vina) to identify hydrogen-bond interactions between the sulfanyl group and target enzymes (e.g., bacterial dihydrofolate reductase) .
- Bioisosteric replacement : Substitute the thiadiazole ring with oxadiazole or triazole to assess scaffold flexibility .
Q. When crystallographic data conflicts with computational docking results in target binding studies, what validation approaches are recommended?
- Molecular dynamics (MD) simulations : Run 100-ns trajectories to assess binding mode stability and reconcile clashes observed in static docking .
- Mutagenesis assays : Introduce point mutations (e.g., Ser148Ala in the target enzyme) to validate predicted binding residues .
- Electron density maps : Re-examine SHELXL-refined maps to confirm ligand placement in crystal structures .
Q. How can researchers design dose-escalation studies for in vivo toxicity evaluation of this compound?
- Rodent models : Administer doses from 10–100 mg/kg in BALB/c mice, monitoring weight loss, organ histopathology, and serum biomarkers (ALT, creatinine) .
- PK/PD modeling : Calculate AUC and Cmax to correlate exposure with toxicity thresholds .
- Positive controls : Compare with known hepatotoxins (e.g., acetaminophen) to establish safety margins .
Data Contradiction Analysis
Q. How should conflicting bioactivity data between academic studies be addressed?
- Standardized protocols : Re-test the compound using uniform MIC assay conditions (e.g., CLSI guidelines) to eliminate variability .
- Batch analysis : Verify compound purity (HPLC) and storage conditions (lyophilized vs. solution) across studies .
- Meta-analysis : Pool data from multiple studies to identify trends (e.g., higher activity against Gram-positive vs. Gram-negative bacteria) .
Q. What methods validate the compound’s proposed mechanism of action when preliminary data is inconclusive?
- RNA sequencing : Compare transcriptional profiles of treated vs. untreated bacterial/fungal cells to identify dysregulated pathways .
- Enzyme inhibition assays : Directly measure activity of putative targets (e.g., thymidylate synthase) using purified proteins .
- Resistance induction : Serial passage microbes under sublethal doses to detect mutations in target genes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
